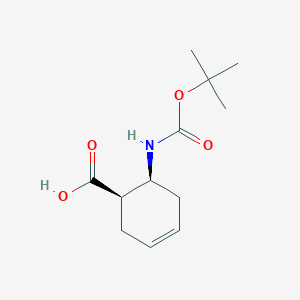

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as Boc-Lys-Cyclohexene, is a synthetic compound with significant potential in pharmaceutical and biochemical applications. This article explores its biological activity, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4 with a molecular weight of 241.28 g/mol. It features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality. The compound’s unique structure contributes to its reactivity and biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo deprotection under acidic conditions allows for the release of a free amine, which can interact with biological targets such as enzymes and receptors .

2. Enzyme Interaction Studies

Research indicates that this compound can be utilized in studies involving enzyme interactions. The structural features enable it to serve as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and kinetics .

The mechanism of action involves the interaction of the free amine with specific molecular targets after deprotection. This interaction can lead to modulation of enzyme activity or receptor binding, making it valuable in pharmacological research.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Diels-Alder Reaction : A common method involves the formation of the cyclohexene ring through a Diels-Alder reaction between suitable diene and dienophile components.

- Boc Protection : The amino group is introduced using a Boc-protected amine, which reacts under controlled conditions to yield the desired product.

- Esterification : The final step typically involves esterification to form the carboxylic acid derivative .

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor for specific enzymes involved in metabolic pathways. The results demonstrated that it effectively modulated enzyme activity, suggesting potential therapeutic applications.

Case Study 2: Drug Development

In another study, this compound was evaluated as a precursor for synthesizing novel drug candidates targeting cancer cell lines. The synthesized compounds exhibited promising cytotoxic effects.

Comparative Analysis

The following table summarizes key features and comparisons with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1226812-49-2 | Contains Boc-protected amino group; cyclohexene structure |

| trans-6-Amino-cyclohex-3-enecarboxylic acid | 7015734 | Lacks Boc protection; retains amino functionality |

| Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-enecarboxylate | Not specified | Similar structure; different stereochemistry |

科学的研究の応用

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating the introduction of biologically active moieties. This property is particularly useful in developing peptide-based drugs.

Case Study : Research has shown that derivatives of this compound can exhibit activity against certain enzymes, making them potential candidates for drug development targeting specific diseases.

Organic Synthesis

Due to its structural characteristics, (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is utilized as a building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

- Nucleophilic substitution

- Esterification

- Reduction and oxidation reactions

These reactions enable the formation of more complex structures that are essential in both academic research and industrial applications.

Biological Research

In biological studies, this compound can be used to investigate enzyme-substrate interactions. Its ability to modulate biological pathways makes it a useful tool for studying metabolic processes and developing assays for enzyme activity.

Example Application : The compound has been employed in studies examining the inhibition of specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies.

特性

IUPAC Name |

(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPYBSDCOQXJAI-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。